Fosamprenavir calcium

Übersicht

Beschreibung

Fosamprenavir calcium is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease . It is marketed by ViiV Healthcare as the calcium salt . The human body metabolizes fosamprenavir in order to form amprenavir, which is the active ingredient .

Synthesis Analysis

The synthesis of fosamprenavir is similar to the one authorized for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt, and milling . One of the starting materials uses stearylamine, a bovine tallow-derived material, as an anticaking agent in its preparation .Molecular Structure Analysis

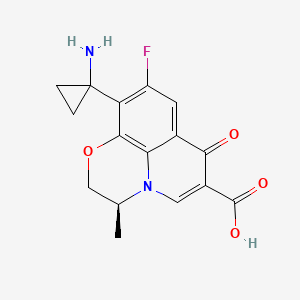

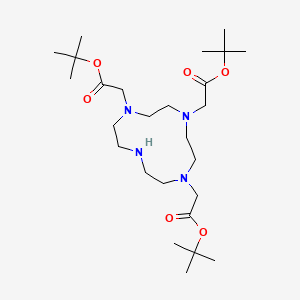

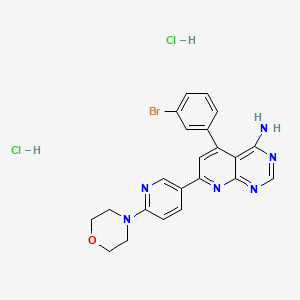

Fosamprenavir calcium has a molecular formula of C25H34CaN3O9PS and a molecular weight of 623.67 . It is a single stereoisomer with the (3S)(1S,2R) configuration .Chemical Reactions Analysis

Fosamprenavir calcium is an active pharmaceutical ingredient (API) in which trace elements must be monitored by ICH Q3D Guideline . Due to the presence of oxidizing agents in the sample preparation, determination of osmium is problematic .Physical And Chemical Properties Analysis

Fosamprenavir calcium is a white to cream-colored solid . It is very slightly soluble in water and its water solubility is pH-dependent (maximum solubility at pH 3 to 4) .Wissenschaftliche Forschungsanwendungen

HIV Treatment

Fosamprenavir Calcium is an amprenavir prodrug of the protease inhibitors class used in the treatment of patients with acquired immunodeficiency syndrome (AIDS) . It is designed to reduce viral loads to extremely low levels, making HIV infection a largely manageable but incurable disease .

Stability Analysis

A novel stability-indicating reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of Fosamprenavir Calcium . This method is specific and stability-indicating, demonstrating the specificity of the method in the presence of degradants .

Synthesis

The synthesis of Fosamprenavir Calcium is similar to the one authorised for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt and milling .

Pharmaceutical Applications

The characterization and stability of Fosamprenavir Calcium play a relevant role to guarantee the quality of offered products . Selecting the solid form of a drug with suitable properties is fundamental for the therapeutic success of a formulation .

Wirkmechanismus

Target of Action

Fosamprenavir calcium is a prodrug of amprenavir, which is an inhibitor of the human immunodeficiency virus (HIV) protease . The primary target of fosamprenavir is the HIV-1 protease, an enzyme that plays a crucial role in the life cycle of the HIV-1 virus .

Mode of Action

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir, the active metabolite, inhibits the HIV-1 protease . During HIV replication, the HIV-1 protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes . Amprenavir interferes with this process by binding to the active site of the HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors . This results in the formation of immature non-infectious viral particles .

Biochemical Pathways

The key biochemical pathway affected by fosamprenavir is the life cycle of the HIV-1 virus. By inhibiting the HIV-1 protease, fosamprenavir prevents the maturation of the virus, thereby reducing the number of infectious particles produced by the infected cells .

Pharmacokinetics

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption . The peak of absorption occurs at approximately 2.5 hours . It is metabolized in the liver by the CYP3A4 enzyme . About 14% of the drug is excreted in urine, and 75% is excreted in feces . The half-life of fosamprenavir is approximately 7.7 hours .

Result of Action

The result of fosamprenavir’s action is the reduction in the number of infectious HIV-1 particles produced by infected cells . This leads to a decrease in viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV-1 infection .

Action Environment

The action of fosamprenavir can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of fosamprenavir. Calcium carbonate, for example, can decrease the absorption of fosamprenavir, resulting in a reduced serum concentration and potentially a decrease in efficacy . Additionally, the presence of other drugs metabolized by the CYP3A4 enzyme can affect the metabolism of fosamprenavir .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDQGYMGQKTCSX-HQROKSDRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34CaN3O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046777 | |

| Record name | Fosamprenavir calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosamprenavir calcium | |

CAS RN |

226700-81-8 | |

| Record name | Fosamprenavir calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSAMPRENAVIR CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fosamprenavir Calcium exert its antiviral activity?

A1: Fosamprenavir Calcium itself is a prodrug, meaning it is inactive until metabolized in the body [, ]. It is converted to its active form, Amprenavir, by cellular phosphatases, primarily in the intestinal epithelial cells []. Amprenavir acts as a human immunodeficiency virus type 1 (HIV-1) protease inhibitor [, ]. It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins [, ]. This disruption in the viral life cycle results in the formation of immature, non-infectious viral particles, thus inhibiting HIV-1 replication [, ].

Q2: What spectroscopic techniques are used to characterize Fosamprenavir Calcium?

A2: Several spectroscopic techniques are employed for characterization:

- Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and analyze the drug's interaction with excipients in formulations [, ].

- Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of Fosamprenavir Calcium, distinguishing different polymorphs [, ].

- Nuclear Magnetic Resonance (NMR): Confirms the structure and conjugation of Fosamprenavir Calcium with drug delivery systems like dendrimers [].

Q3: What are the major stability concerns for Fosamprenavir Calcium?

A4: Fosamprenavir Calcium exhibits degradation under acidic, basic, and oxidative conditions []. It is also susceptible to hydrolysis [].

Q4: How does the crystalline form of Fosamprenavir Calcium affect its stability?

A5: The presence of water in the crystalline structure of the commercial Form I is crucial for maintaining its crystallinity []. Dehydration can lead to amorphization, potentially impacting stability [].

Q5: What is being done to improve the stability of Fosamprenavir Calcium in formulations?

A6: One approach to enhancing stability involves utilizing dendrimers as drug delivery systems []. These three-dimensional polymeric structures can encapsulate Fosamprenavir Calcium, potentially shielding it from degradation and improving its overall stability.

Q6: Does Fosamprenavir Calcium possess any catalytic properties?

A6: Fosamprenavir Calcium, as a prodrug and HIV-1 protease inhibitor, does not possess intrinsic catalytic properties. Its mechanism of action relies on binding and inhibiting the catalytic activity of the HIV-1 protease enzyme, rather than exhibiting catalytic activity itself.

Q7: Have any computational studies been conducted on Fosamprenavir Calcium?

A8: While the provided papers do not delve into computational modeling of Fosamprenavir Calcium, researchers have used simulations to monitor particle size distribution during crystallization []. This approach, using a crystallization calibration model, offers insights into controlling the physical properties of the drug during manufacturing.

Q8: What formulation strategies are employed to enhance the bioavailability of Fosamprenavir Calcium?

A10: Fosamprenavir Calcium is formulated as a prodrug specifically to improve its oral bioavailability compared to its active form, Amprenavir [, ].

Q9: Are there specific regulatory guidelines regarding the control of elemental impurities in Fosamprenavir Calcium?

A11: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline specifically addresses the control of elemental impurities in drug products like Fosamprenavir Calcium []. This guideline outlines limits for elemental impurities based on their toxicity and potential for occurrence.

Q10: How is Fosamprenavir Calcium metabolized in the body?

A12: Fosamprenavir Calcium is rapidly hydrolyzed to Amprenavir by cellular phosphatases after absorption [, ]. Amprenavir then undergoes extensive metabolism, primarily by the cytochrome P450 3A4 enzyme in the liver [].

Q11: Does Fosamprenavir Calcium have any known drug interactions?

A13: As a prodrug of Amprenavir, Fosamprenavir Calcium shares its drug interaction profile, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 [, ].

Q12: What is the primary clinical application of Fosamprenavir Calcium?

A14: Fosamprenavir Calcium, in combination with other antiretroviral agents, is indicated for treating HIV-1 infection in adults and children [, , ].

Q13: Are there any clinical studies comparing the efficacy of Fosamprenavir Calcium to other HIV-1 protease inhibitors?

A15: Yes, head-to-head clinical trials have demonstrated that the antiviral efficacy of ritonavir-boosted Fosamprenavir Calcium is comparable to ritonavir-boosted Lopinavir, another HIV-1 protease inhibitor, in treatment-naïve patients [].

Q14: Is there a risk of developing resistance to Fosamprenavir Calcium during treatment?

A16: While Fosamprenavir Calcium, like all antiretroviral drugs, carries a risk of resistance development, it is notable for its high genetic barrier to resistance []. This characteristic makes it more challenging for the virus to develop mutations conferring resistance to the drug.

Q15: What are the most common side effects associated with Fosamprenavir Calcium?

A17: The most frequently reported side effects are gastrointestinal disturbances and skin rash [, ].

Q16: Are there any ongoing efforts to develop targeted drug delivery systems for Fosamprenavir Calcium?

A18: Yes, researchers are exploring the use of dendrimers as a potential targeted delivery system for Fosamprenavir Calcium []. By conjugating the drug to these nano-sized polymers, it might be possible to improve its delivery to specific cells or tissues, potentially enhancing efficacy and reducing side effects.

Q17: What analytical techniques are commonly used to quantify Fosamprenavir Calcium in pharmaceutical formulations?

A17: Several analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating, identifying, and quantifying Fosamprenavir Calcium in various matrices, including formulations [, , , ].

- UV Spectrophotometry: A simpler and faster method for quantifying Fosamprenavir Calcium in formulations [].

- High-Performance Thin Layer Chromatography (HPTLC): Offers an alternative to HPLC for quantitative analysis [].

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine trace element impurities in Fosamprenavir Calcium according to ICH Q3D guidelines [].

Q18: What is a stability-indicating method, and why is it crucial for analyzing Fosamprenavir Calcium?

A21: A stability-indicating method is an analytical technique that can accurately measure the active ingredient of a drug, like Fosamprenavir Calcium, without interference from degradation products [, , ]. This is critical to ensuring that the drug product remains safe and effective throughout its shelf life.

Q19: How does the solubility of Fosamprenavir Calcium impact its bioavailability?

A22: While the provided research does not delve into specific solubility studies, it does mention that Fosamprenavir Calcium was designed to overcome the low oral bioavailability of Amprenavir [, ]. This suggests that Fosamprenavir Calcium likely possesses improved solubility and dissolution characteristics compared to its active form, leading to better absorption in the gastrointestinal tract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1662156.png)

![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)